molecular formula C21H23NO6S B11465808 4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11465808
M. Wt: 417.5 g/mol
InChI Key: MWICQBHOXPXRKO-ZPHPHTNESA-N
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Description

4-(4-Ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the ethoxybenzoyl, hydroxyethoxyethyl, and thiophenyl groups. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ethoxy and thiophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce secondary or tertiary alcohols.

Scientific Research Applications

4-(4-Ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: It may have therapeutic properties that can be explored for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets in biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C21H23NO6S

Molecular Weight

417.5 g/mol

IUPAC Name

(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-[2-(2-hydroxyethoxy)ethyl]-5-thiophen-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C21H23NO6S/c1-2-28-15-7-5-14(6-8-15)19(24)17-18(16-4-3-13-29-16)22(21(26)20(17)25)9-11-27-12-10-23/h3-8,13,18,23-24H,2,9-12H2,1H3/b19-17-

InChI Key

MWICQBHOXPXRKO-ZPHPHTNESA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCOCCO)C3=CC=CS3)/O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOCCO)C3=CC=CS3)O

Origin of Product

United States

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